molecular formula C8H17N3O B1481143 3-Ethyl-4-hydroxypiperidine-1-carboximidamide CAS No. 2097995-05-4

3-Ethyl-4-hydroxypiperidine-1-carboximidamide

Cat. No. B1481143
CAS RN: 2097995-05-4
M. Wt: 171.24 g/mol
InChI Key: INQBHAUBHQNTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-hydroxypiperidine-1-carboximidamide (EHPC) is an organic compound that has a wide range of applications in scientific research. It is a cyclic imidamide derivative of piperidine and is a colorless, odorless solid that is soluble in water and other organic solvents. EHPC has been used in studies of enzymatic reactions, protein-ligand interactions, and other biological processes. Additionally, EHPC has been used in the synthesis of various compounds and as a reagent in organic synthesis.

Scientific Research Applications

1. Application in Metal Extraction

3-Ethyl-4-hydroxypiperidine-1-carboximidamide derivatives have been studied for their effectiveness in metal extraction. For instance, N′-alkyloxypyridinecarboximidamides have demonstrated the ability to efficiently extract copper(II) from chloride solutions, as well as zinc(II) from acidic chloride solutions (Wojciechowska, Wieszczycka, Aksamitowski, & Wojciechowska, 2017).

2. In Peptide Synthesis

This compound has been utilized in the synthesis of peptides. A novel coupling reagent based on this compound was developed for solid phase peptide synthesis, with a focus on reducing racemization during the synthesis process (Robertson, Jiang, & Ramage, 1999).

3. Potential Anticancer Agents

Derivatives of 3-Ethyl-4-hydroxypiperidine-1-carboximidamide have been investigated for their potential as anticancer agents. Research on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are related compounds, has explored their effects on cell proliferation and survival in cancer models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

4. In Immunodiagnostic Applications

Research has shown that derivatives of this compound can be used for crosslinking antibodies in immunodiagnostic applications, improving the efficiency and cost-effectiveness of immunoassays (Vashist, 2012).

5. As GABA Agonists and Uptake Inhibitors

Hydroxy- and amino-substituted piperidinecarboxylic acids, related to 3-Ethyl-4-hydroxypiperidine-1-carboximidamide, have been synthesized and evaluated as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors (Jacobsen, Labouta, Schaumburg, Falch, & Krogsgaard‐Larsen, 1982).

Mechanism of Action

3-Ethyl-4-hydroxypiperidine-1-carboximidamide has been identified as an inhibitor of Trypanosoma brucei trypanothione reductase (TR), an enzyme that synthesizes reduced trypanothione, a key molecule for preserving the parasite’s redox balance . The compound binds to TR reversibly and competes with the trypanothione substrate .

Future Directions

The compound has shown potential in the treatment of diseases caused by Trypanosoma brucei, such as human African trypanosomiasis . Future studies may focus on further exploring the compound’s potential as a therapeutic agent .

properties

IUPAC Name

3-ethyl-4-hydroxypiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-6-5-11(8(9)10)4-3-7(6)12/h6-7,12H,2-5H2,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQBHAUBHQNTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-hydroxypiperidine-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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